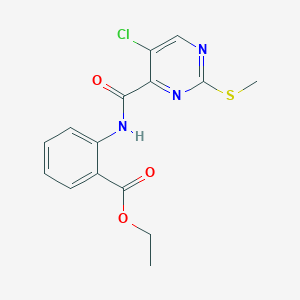
Ethyl 2-(5-chloro-2-(methylthio)pyrimidine-4-carboxamido)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(5-chloro-2-(methylthio)pyrimidine-4-carboxamido)benzoate, also known as Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate, is a chemical compound with the empirical formula C8H9ClN2O2S . It is used in the synthesis of pyrimidinopyridones, potential inhibitors of the FMS tyrosine kinase . These compounds are inhibitors of kinases such as Raf, including compounds that show anti-proliferative activity against cells, including against tumor cells .
Synthesis Analysis
Ethyl 4-Chloro-2-(methylthio)pyrimidine-5-carboxylate is used in the preparation of the dihydropyrrolopyrimidine-selective JAK2 inhibitors .Molecular Structure Analysis
The molecular weight of this compound is 232.69 g/mol . The InChI key is SNNHLSHDDGJVDM-UHFFFAOYSA-N . The SMILES string representation of the molecule is CCOC(=O)c1cnc(SC)nc1Cl .Chemical Reactions Analysis
Investigation of this reaction, and of the other products, suggested that the methylthio group in ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate is displaced by cyanide ion . 4-Chloro-2-methylthiopyrimidine reacts similarly to give 2,4-bismethylthiopyrimidine, indicating that this reaction may be a general one .Physical And Chemical Properties Analysis
This compound is a powder with a melting point of 60-63 °C (lit.) . It should be stored at a temperature of 2-8°C .Applications De Recherche Scientifique
Anti-Inflammatory Activities
Pyrimidines, which are part of the compound’s structure, are known to display a range of pharmacological effects including anti-inflammatory activities . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
Antioxidant Properties
Pyrimidines also exhibit antioxidant properties . This makes them potentially useful in combating oxidative stress, which is implicated in various diseases including cancer, cardiovascular diseases, and neurodegenerative disorders.
Antimicrobial Applications
Pyrimidines have been found to possess antimicrobial properties . This suggests that they could be used in the development of new antimicrobial agents, which are needed to combat drug-resistant strains of bacteria and other microbes.
Antiviral Applications
Pyrimidines have demonstrated antiviral properties . This suggests potential applications in the treatment of viral infections.
Antifungal Applications
Pyrimidines have shown antifungal properties . This could make them useful in the treatment of fungal infections.
Antituberculosis Applications
Pyrimidines have been found to have antituberculosis effects . This suggests potential applications in the treatment of tuberculosis.
Kinase Inhibition
The compound has been used in the synthesis of 2,4-disubstituted pyrimidines, a novel class of KDR kinase inhibitors . Kinase inhibitors have important applications in cancer treatment.
Fluorescence Characteristics
Derivatives of the compound have shown relatively strong fluorescence intensity . This suggests potential applications in fluorescence imaging and other areas where fluorescent compounds are useful.
Mécanisme D'action
While the exact mechanism of action is not specified in the search results, it is mentioned that the compounds synthesized using Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate are inhibitors of kinases such as Raf . This suggests that the compound may play a role in inhibiting kinase activity, which can have implications in controlling cell proliferation.
Safety and Hazards
The compound is classified under the GHS07 hazard category . It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water if it comes in contact with skin, and wearing protective gloves/clothing/eye protection/face protection .
Propriétés
IUPAC Name |
ethyl 2-[(5-chloro-2-methylsulfanylpyrimidine-4-carbonyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O3S/c1-3-22-14(21)9-6-4-5-7-11(9)18-13(20)12-10(16)8-17-15(19-12)23-2/h4-8H,3H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIBSANLIBUHGLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C2=NC(=NC=C2Cl)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(5-chloro-2-(methylthio)pyrimidine-4-carboxamido)benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

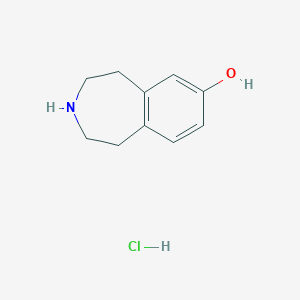
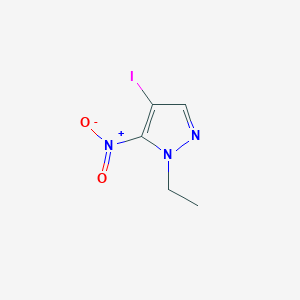
![3-(2-ethoxyethyl)-1,7-dimethyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2696266.png)
![N-[2-(1-adamantyloxy)ethyl]-4-chloro-3-methylbenzenesulfonamide](/img/structure/B2696267.png)
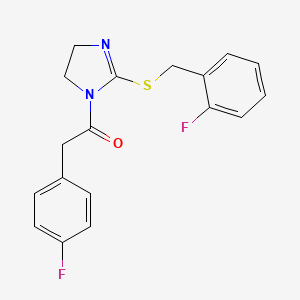

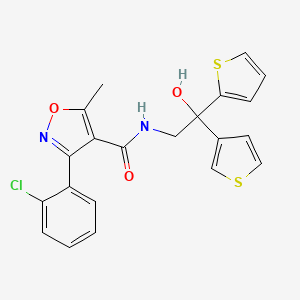
![2-(3-chlorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2696275.png)
![(2E)-N-(4-methylphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2696276.png)


![N-(4-ethylphenyl)-2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2696282.png)
![N-(Oxolan-2-ylmethyl)-3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidine-1-carboxamide](/img/structure/B2696283.png)
![[4-(2-Phenylethyl)-1,3-thiazol-2-yl]methanamine hydrochloride](/img/structure/B2696286.png)